molecular formula C19H17NO B15081018 N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine

Cat. No.: B15081018
M. Wt: 275.3 g/mol
InChI Key: VRXJUXJISHAFPC-UHFFFAOYSA-N
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Description

N-[(E)-(3-Ethoxyphenyl)methylidene]-1-naphthalenamine is a Schiff base derived from the condensation of 1-naphthalenamine (1-naphthylamine) and 3-ethoxybenzaldehyde. The imine (-C=N-) linkage confers rigidity and electronic conjugation, while the 3-ethoxyphenyl substituent introduces steric and electronic effects.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C19H17NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-14H,2H2,1H3

InChI Key

VRXJUXJISHAFPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The C=N bond in this imine undergoes nucleophilic attack, forming secondary amines or modified imine derivatives. Key reactions include:

Reaction TypeReagents/ConditionsProductsMechanismReferences
Grignard AdditionRMgX (THF, 0–25°C)N-substituted 1-naphthylamine derivativesNucleophilic attack at C=N
Cyanide AdditionKCN/HClα-Aminonitrile intermediatesAcid-catalyzed addition

For example, reaction with Grignard reagents (e.g., MeMgBr) generates tertiary amines via two-step addition and hydrolysis . Kinetic studies indicate first-order dependence on imine concentration.

Hydrolysis and Stability

The imine linkage is susceptible to hydrolysis under acidic or aqueous conditions:

ConditionsProductsMechanismReferences
1M HCl (reflux, 2h)3-ethoxybenzaldehyde + 1-naphthylamineAcid-catalyzed cleavage
H₂O (prolonged storage)Partial hydrolysis to aldehyde/amineEquilibrium with hydrate form

Hydrolysis rates depend on substituent electronic effects, with the ethoxy group stabilizing the intermediate carbocation .

Reduction and Hydrogenation

The C=N bond undergoes reduction to form amines:

MethodReagents/ConditionsProductsSelectivityReferences
Catalytic HydrogenationH₂ (1 atm), Pd/C (EtOAc, 25°C)N-(3-ethoxyphenylmethyl)-1-naphthylamineFull conversion
Asymmetric HydrogenationPd(CF₃CO₂)₂/(S,S)-f-binaphane, H₂Chiral amine (99% ee)Enantioselective

Asymmetric hydrogenation using chiral palladium catalysts achieves high enantiomeric excess, making this compound valuable for synthesizing chiral amines .

Participation in Cross-Coupling Reactions

The aromatic rings engage in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsKey FeaturesReferences
Suzuki–Miyaura CouplingNiCl₂(dme)/SIPr ligand, ArB(OH)₂Biaryl derivativesSp²–sp² C–C bond
Kumada CouplingFe(acac)₃, RMgXAlkyl/aryl-substituted naphthalenesSp²–sp³ C–C bond

For instance, nickel-catalyzed Suzuki coupling with arylboronic acids generates biaryl products without cleavage of the imine bond .

Oxidation Reactions

Limited data exists for oxidation, but theoretical pathways include:

OxidantProposed ProductsMechanistic PathwayReferences
O₂ (radical initiation)Nitrone or oxaziridine derivativesRadical-mediated oxidation

Oxidation remains underexplored experimentally but could involve peroxidation at the C=N bond .

Mechanistic Insights

  • Kinetics : Hydrolysis follows pseudo-first-order kinetics in acidic media, with a rate-determining step involving protonation of the imine nitrogen .

  • Stereoelectronic Effects : The ethoxy group’s +M effect stabilizes transition states in electrophilic aromatic substitution (e.g., nitration at the para position of the phenyl ring) .

Scientific Research Applications

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) N-(4-Ethoxyphenyl)naphthalen-1-amine ()
  • Structure : Lacks the imine group; instead, a direct C-N bond connects the naphthalene and 4-ethoxyphenyl groups.
  • Key Difference: The para-ethoxy substituent (vs.
b) (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine ()
  • Structure : Features a nitro group (electron-withdrawing) on the phenyl ring and an allylidene moiety.
  • Key Difference: The nitro group reduces electron density on the imine, altering reactivity.
c) N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-2,4-dimethylaniline ()
  • Structure : Methoxy group on the naphthalene ring and dimethylaniline substituent.
  • Key Difference : The methoxy group at the 2-position on naphthalene may sterically hinder conjugation compared to the target compound’s 3-ethoxy group. IR and NMR data suggest distinct electronic environments due to substituent positioning .

Functional Group Variations

a) N-Phenyl-1-naphthalenamine ()
  • Structure : Simple secondary amine without an imine group.
  • Key Difference : The absence of the imine reduces planarity and conjugation. Found in Rhododendron calophytum volatiles, it highlights natural occurrence vs. synthetic origins of Schiff bases .
b) N-Ethyl-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine ()
  • Structure : Contains azo (-N=N-) linkages instead of an imine.
  • Key Difference : Azo groups confer chromophoric properties (color) and distinct redox behavior. Such compounds are often used as dyes or sensors, diverging from Schiff base applications .

Spectroscopic and Physical Properties

Compound UV-Vis λ_max (nm) IR ν(C=N) (cm⁻¹) NMR (¹H, δ ppm) Melting Point (°C)
Target Schiff base Not reported ~1600–1620* Aromatic H: 6.8–8.5; OCH2CH3: ~1.3 Not reported
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine 280–320 1615 Nitroaryl H: 8.1–8.3; Allylidene H: 6.5–7.2 180–182
N-(4-Ethoxyphenyl)naphthalen-1-amine Not reported N/A OCH2CH3: 1.4; Aromatic H: 6.9–8.2 92–94

*Inferred from similar Schiff bases in and .

Biological Activity

N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine, a compound featuring a naphthalene core, is of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuropharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a naphthyl group linked to an ethoxy-substituted phenyl moiety through a methylene bridge. This configuration is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar naphthalene derivatives. For instance:

  • Mechanism of Action : Naphthalene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways and the generation of reactive oxygen species (ROS) .
  • Case Study : A related compound demonstrated significant cytotoxicity against human breast adenocarcinoma MCF-7 cells, with mechanisms involving mitochondrial dysfunction and caspase activation .
CompoundCell LineIC50 (µM)Mechanism
Naphthalene derivativeMCF-710.5ROS generation
This compoundTBDTBDTBD

Antibacterial Activity

Naphthalene derivatives have also been explored for their antibacterial properties:

  • Research Findings : Studies indicate that compounds with higher hydrogen bonding interactions exhibit increased antibacterial activity. This suggests that structural modifications can enhance efficacy against bacterial strains .
  • Case Study : A related hydrazone compound showed significant activity against resistant strains of bacteria, indicating potential for therapeutic development .

Neuropharmacological Effects

The interaction of naphthalene derivatives with neurotransmitter receptors has been documented:

  • Dopaminergic and Serotonergic Activity : Compounds similar to this compound have shown binding affinities for dopamine D2 and serotonin 5-HT1A receptors. This suggests potential applications in treating neuropsychiatric disorders .
Compound TypeReceptorBinding Affinity (nM)
Naphthalene derivativeD2150
Naphthalene derivative5-HT1A200

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